molecular formula C13H10Cl2N4O2S B2883651 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034234-89-2

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2883651
CAS No.: 2034234-89-2
M. Wt: 357.21
InChI Key: OSFBLOVXGOJJBM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining a pyrazolo[1,5-a]pyrimidine moiety with a benzenesulfonamide group, making it of significant interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonamide group is then introduced via sulfonation reactions, often using chlorosulfonic acid or sulfur trioxide as sulfonating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrazolo[1,5-a]pyrimidine ring .

Scientific Research Applications

2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the pyrazolo[1,5-a]pyrimidine moiety, making it less effective in certain biological applications.

    N-(Pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide: Similar structure but without the dichloro and methyl substitutions, which can affect its reactivity and binding properties.

Uniqueness

The presence of both the pyrazolo[1,5-a]pyrimidine and the dichloro-methyl substituted benzenesulfonamide groups in 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide provides a unique combination of properties that enhance its effectiveness in various applications. This dual functionality allows for more versatile interactions with biological targets and materials.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O2S/c1-8-4-12(11(15)5-10(8)14)22(20,21)18-9-6-16-13-2-3-17-19(13)7-9/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFBLOVXGOJJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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